molecular formula C14H23NO6 B591493 (1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate CAS No. 907606-68-2

(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate

Cat. No. B591493
CAS RN: 907606-68-2
M. Wt: 301.339
InChI Key: ZCTXDLWZMFBZEV-PUBMXKGKSA-N
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Description

“(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate” is a chemical compound. It is a derivative of a bicyclic pyrrole . The compound is used in the preparation of hepatitis C virus (HCV) protease inhibitors .

Scientific Research Applications

1. Role in Environmental and Biological Studies

(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate is structurally related to synthetic phenolic antioxidants (SPAs), widely used in industrial products. Recent studies focus on the environmental occurrence, human exposure, and toxicity of SPAs. Such compounds have been detected in various environmental matrices and in human tissues, including fat, serum, and urine. Toxicity studies suggest some SPAs may have hepatic toxicity, endocrine disrupting effects, or carcinogenic potential, prompting future research to develop SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

2. Applications in Agricultural Chemistry

The compound is chemically analogous to organophosphorus (OP) and pyrethroid (PYR) compounds, key insecticides in agriculture. Studies reveal widespread chronic exposure to OPs and PYRs in children, with exposure levels varying based on residential proximity to agricultural activity. This knowledge is crucial for developing public health policies regarding the regulation and use of these chemicals (Babina et al., 2012).

3. Understanding Biochemical Pathways in Plants and Humans

The compound's structural similarity to pyrroline-5-carboxylate (P5C) links it to proline-P5C metabolism in plants, especially during pathogen infection and stress. P5C metabolism is implicated in defense responses against bacterial pathogens in plants. Additionally, P5CS deficiency in humans, linked to proline biosynthesis, presents with neurodegeneration, cataracts, and connective tissue manifestations combined with metabolic abnormalities like hyperammonemia and reduced levels of ornithine, citrulline, arginine, and proline (Qamar et al., 2015), (Baumgartner et al., 2005).

4. Applications in Pharmacology and Drug Development

The compound's pyrrole moiety makes it relevant in medicinal chemistry, as pyrrole-based compounds are explored for their anticancer, antimicrobial, and antiviral activities. The pyrrole nucleus is recognized as a powerful pharmacophore unit in many drugs, confirming its importance in drug discovery programs (Petri et al., 2020).

properties

IUPAC Name

tert-butyl (3S,3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2.C2H2O4/c1-12(2,3)15-11(14)10-9-6-4-5-8(9)7-13-10;3-1(4)2(5)6/h8-10,13H,4-7H2,1-3H3;(H,3,4)(H,5,6)/t8-,9-,10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTXDLWZMFBZEV-PUBMXKGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1C2CCCC2CN1.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1[C@H]2CCC[C@H]2CN1.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10736388
Record name Oxalic acid--tert-butyl (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate

CAS RN

907606-68-2
Record name Cyclopenta[c]pyrrole-1-carboxylic acid, octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=907606-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxalic acid--tert-butyl (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopenta[c]pyrrole-1-carboxylic acid, octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)-, ethanedioate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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